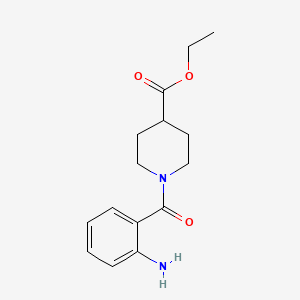

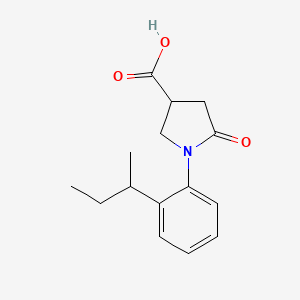

Ethyl 1-(2-aminobenzoyl)piperidine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

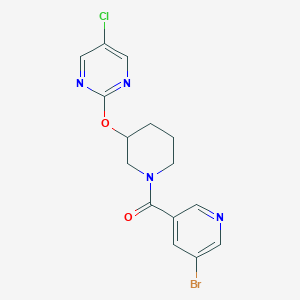

Ethyl 1-(2-aminobenzoyl)piperidine-4-carboxylate is an organic compound with the molecular formula C15H20N2O3 . It belongs to the class of organic compounds known as piperidinecarboxylic acids, which are compounds containing a piperidine ring which bears a carboxylic acid group .

Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring which bears a carboxylic acid group . The InChI code for this compound is 1S/C15H20N2O3/c1-2-20-15(19)11-7-9-17(10-8-11)14(18)12-5-3-4-6-13(12)16/h3-6,11H,2,7-10,16H2,1H3 .

Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 276.34 and a melting point of 103 - 104°C .

Applications De Recherche Scientifique

Synthesis and Biological Properties

Antibacterial and Antifungal Activities : A study synthesized new piperidine substituted benzothiazole derivatives, including a compound similar to Ethyl 1-(2-aminobenzoyl)piperidine-4-carboxylate, and evaluated their biological properties. The compounds showed good antibacterial and antifungal activities (Shafi, Rajesh, & Senthilkumar, 2021).

Anticancer Potential : Another study focused on the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, assessing them as anticancer agents. Some synthesized compounds exhibited strong anticancer properties (Rehman et al., 2018).

Mycobacterium Tuberculosis Inhibition : A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their activity against Mycobacterium tuberculosis. One of the compounds showed significant inhibitory activity (Jeankumar et al., 2013).

Chemical Synthesis and Medicinal Chemistry : this compound-related compounds have been used in the synthesis of various medicinal chemistry compounds, demonstrating their utility in drug development (Magano et al., 2014).

Platelet Aggregation Inhibition : One study developed Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, a potent and orally active fibrinogen receptor antagonist. This compound showed significant potential in inhibiting human platelet aggregation, suggesting its application in antithrombotic treatment (Hayashi et al., 1998).

Analytical and Spectral Studies

- Spectral Study of Organic Ligands : Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, a compound structurally similar to this compound, was used in the synthesis and spectral study of furan ring containing organic ligands, indicating its role in the development of new materials with potential applications in various fields (Patel, 2020).

Safety and Hazards

Ethyl 1-(2-aminobenzoyl)piperidine-4-carboxylate is classified as a hazardous substance. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . Safety precautions include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

ethyl 1-(2-aminobenzoyl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-2-20-15(19)11-7-9-17(10-8-11)14(18)12-5-3-4-6-13(12)16/h3-6,11H,2,7-10,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCMMZMMNALTYAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[2,2'-bifuran]-5-yl}methyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2614664.png)

![4-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-N-methylpyridine-2-carboxamide](/img/structure/B2614670.png)

![1-(2,2-Difluoro-ethyl)-1H-[1,2,3]triazol-4-ylamine](/img/structure/B2614672.png)

![Ethyl 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetate](/img/structure/B2614674.png)

![N-(2,4-dimethoxyphenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2614675.png)

![1-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2614677.png)